8-(3-Methylphenyl)-8-oxooctanoic acid

描述

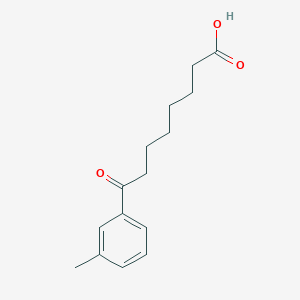

8-(3-Methylphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a phenyl group substituted with a methyl group at the third position, an oxo group at the eighth position, and an octanoic acid chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methylphenyl)-8-oxooctanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and octanoic acid.

Condensation Reaction: The initial step involves a condensation reaction between 3-methylbenzaldehyde and octanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Oxidation: The resulting intermediate undergoes oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group at the eighth position.

Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and purification processes enhances efficiency and scalability.

化学反应分析

Types of Reactions

8-(3-Methylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

科学研究应用

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Intermediates

One of the primary applications of 8-(3-Methylphenyl)-8-oxooctanoic acid is as an intermediate in the synthesis of pharmaceuticals. For instance, it plays a crucial role in the production of Misoprostol, a medication used to prevent gastric ulcers and induce labor. The synthesis involves a method that simplifies the production process, enhancing yield and reducing costs. The process utilizes suberic acid and thionyl chloride to create high-yield intermediates, which are then transformed into the desired pharmaceutical products through selective Friedel-Crafts acylation .

2. Anticancer Research

Recent studies have explored the compound's potential as a selective histone deacetylase 6 inhibitor (HDAC6i), which is significant in cancer therapy. Research indicates that derivatives of this compound exhibit potent antiproliferative activity against various tumor cell lines, including RPMI-8226 and HCT116. For example, one derivative demonstrated an IC50 value of 2.8 µM against RPMI-8226 cells, indicating its potential as a therapeutic agent in cancer treatment .

Cosmetic Applications

1. Skin Care Formulations

The compound's emollient properties make it suitable for incorporation into cosmetic formulations. It has been evaluated for its effects on skin hydration and texture improvement. Experimental designs using response surface methodology have shown that formulations containing this acid can enhance skin feel and moisture retention, making it beneficial for topical applications .

2. Stability in Formulations

Research has shown that this compound contributes to the stability of cosmetic products by acting as a rheology modifier and emulsifier. Its inclusion in formulations helps maintain consistency and prevents separation, which is critical for product efficacy and consumer satisfaction .

Agricultural Applications

1. Plant Growth Regulators

Emerging research suggests that compounds similar to this compound may serve as plant growth regulators. These compounds can influence plant development by modulating hormonal pathways, thereby enhancing growth rates and yield in various crops.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for Misoprostol | Simplified synthesis process with higher yields |

| HDAC6 inhibitor in cancer therapy | IC50 values ranging from 2.8 to 3.25 µM | |

| Cosmetics | Skin care formulations | Improved hydration and skin feel |

| Stability enhancer in cosmetic products | Maintains product consistency | |

| Agriculture | Potential plant growth regulator | Modulates hormonal pathways for enhanced growth |

Case Studies

Case Study 1: Synthesis of Misoprostol

A detailed examination of the synthesis process for Misoprostol revealed that using this compound as an intermediate significantly reduced production costs while increasing efficiency. The method involved a straightforward reaction setup that minimized waste and maximized output .

Case Study 2: Antiproliferative Activity

In vitro studies demonstrated that derivatives of this compound effectively inhibited tumor cell proliferation at low concentrations. The selectivity for HDAC6 over other histone deacetylases suggests a promising avenue for developing targeted cancer therapies .

作用机制

The mechanism of action of 8-(3-Methylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological activities.

相似化合物的比较

Similar Compounds

3-Methylphenylacetic acid: Similar structure but lacks the oxo group and octanoic acid chain.

8-Phenyl-8-oxooctanoic acid: Similar structure but lacks the methyl group on the phenyl ring.

3-Methylbenzaldehyde: Precursor in the synthesis but lacks the octanoic acid chain and oxo group.

Uniqueness

8-(3-Methylphenyl)-8-oxooctanoic acid is unique due to the combination of its structural features, including the methyl-substituted phenyl ring, the oxo group, and the octanoic acid chain

生物活性

8-(3-Methylphenyl)-8-oxooctanoic acid (CAS No. 898765-42-9) is a synthetic compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive review of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a methyl group at the para position and an oxo group at the eighth carbon of an octanoic acid chain. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting lipid metabolism and inflammatory processes.

- Receptor Binding : Preliminary studies indicate that it may interact with specific receptors, influencing cellular signaling pathways related to inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

| Fungi | Low |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In cellular models, it reduced the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth in a dose-dependent manner, particularly in breast and colon cancer cells.

Case Studies

-

In Vitro Study on Cancer Cells

- Objective : To assess the effect of this compound on cancer cell proliferation.

- Method : Various concentrations were applied to MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.

- Results : Significant inhibition of cell viability was observed at concentrations above 10 µM, with IC50 values determined to be approximately 15 µM for MCF-7 cells.

-

Animal Model for Inflammation

- Objective : To evaluate the anti-inflammatory effects in a murine model of arthritis.

- Method : Mice were treated with 20 mg/kg daily for two weeks.

- Results : Marked reduction in paw swelling and decreased levels of inflammatory markers were recorded compared to control groups.

Safety and Toxicity

While preliminary studies suggest that this compound is generally well-tolerated, further research is necessary to fully understand its safety profile. Toxicological assessments are ongoing to evaluate potential side effects and long-term impacts.

Future Directions

Research on this compound is still in its early stages. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.

- Clinical Trials : Conducting controlled trials to assess efficacy and safety in human subjects.

- Formulation Development : Exploring potential formulations for therapeutic use in inflammatory diseases and cancer treatment.

属性

IUPAC Name |

8-(3-methylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-12-7-6-8-13(11-12)14(16)9-4-2-3-5-10-15(17)18/h6-8,11H,2-5,9-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMUFJJWHFKLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645287 | |

| Record name | 8-(3-Methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-42-9 | |

| Record name | 8-(3-Methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。